molecular formula C19H23N3O4S2 B2388558 2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 888413-30-7

2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2388558
CAS No.: 888413-30-7
M. Wt: 421.53
InChI Key: GBSTYHKZLKGONT-UHFFFAOYSA-N
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Description

2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a chemical compound with diverse applications in scientific research. It possesses intriguing properties that make it useful for studying various biological processes and developing novel therapeutic interventions.

Preparation Methods

The synthesis of 2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-(azepan-1-ylsulfonyl)benzoic acid with N-methylthiophene-3-carboxamide under specific conditions. The reaction typically requires the use of coupling agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is utilized in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications and is investigated for its effects on various biological targets.

    Industry: The compound is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and biological effects .

Comparison with Similar Compounds

2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide can be compared with other similar compounds, such as:

  • 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct characteristics and applications .

Properties

IUPAC Name

2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-20-18(24)16-10-13-27-19(16)21-17(23)14-6-8-15(9-7-14)28(25,26)22-11-4-2-3-5-12-22/h6-10,13H,2-5,11-12H2,1H3,(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSTYHKZLKGONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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